6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine
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Overview
Description
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is a heterocyclic aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of chlorine and fluorine atoms to the pyridine ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group, often using trifluoromethanol and a suitable base under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or nitric acid under controlled conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution with an amine can yield 6-amino-3-fluoro-2-(trifluoromethoxy)pyridine.
Scientific Research Applications
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups can influence its binding affinity and specificity, affecting pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-fluoro-2-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-6-methoxy-4-(trifluoromethoxy)pyridine
- 6-Chloro-3-fluoro-2-(difluoromethoxy)pyridine
Uniqueness
6-Chloro-3-fluoro-2-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in designing molecules with specific reactivity and stability profiles, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C6H2ClF4NO |
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Molecular Weight |
215.53 g/mol |
IUPAC Name |
6-chloro-3-fluoro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H2ClF4NO/c7-4-2-1-3(8)5(12-4)13-6(9,10)11/h1-2H |
InChI Key |
GGPHQURTXDRRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)OC(F)(F)F)Cl |
Origin of Product |
United States |
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